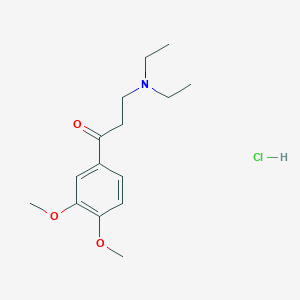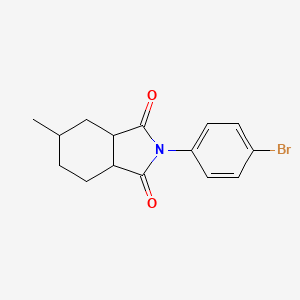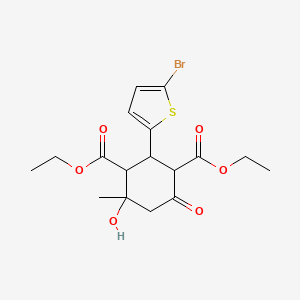
3-(diethylamino)-1-(3,4-dimethoxyphenyl)-1-propanone hydrochloride
説明
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including Friedel-Crafts acylation, α-bromination, and amination processes. For example, 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride was synthesized through a sequence involving these steps, demonstrating the complex methodologies required for creating such compounds (Zeng Zhi-ming, 2003).
Molecular Structure Analysis
Molecular structure analysis often utilizes techniques such as X-ray crystallography to determine the configuration and stereospecificity of compounds. For instance, the crystal and molecular structure of a related compound, (−)-erythro-1′-(2,5-Dimethoxyphenyl)-3′-diethylaminobutyl Acetate Hydrobromide, was determined using X-ray structure analysis, highlighting the importance of such analytical techniques in understanding compound structures (Y. Masuda, Y. Iitaka, H. Hamano, 1974).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature can be complex and multifaceted. For instance, 4,8-Bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane showcases unique reactivity patterns, such as reacting with various reagents under mild conditions to yield diverse products, illustrating the reactive versatility of compounds with similar structural motifs (J. Nakayama et al., 1998).
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystalline forms, can significantly influence the application and handling of these compounds. The investigation of polymorphism in pharmaceutical compounds, for example, characterizes how different crystalline forms can exhibit very similar spectra and diffraction patterns, yet present challenges for analytical techniques (F. Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with thiols, cyclization reactions, and the formation of inclusion compounds, are critical for understanding the functionality and application of these compounds. For instance, 1-p-chlorophenyl-4,4-dimethyl-5-diethylamino-1-penten-3-one hydrobromide demonstrates selective reactivity with protein and small molecular weight thiols, illustrating specific chemical interactions that define its chemical properties (B. Mutus et al., 1989).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-5-16(6-2)10-9-13(17)12-7-8-14(18-3)15(11-12)19-4;/h7-8,11H,5-6,9-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMKZZGVSXXPBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)C1=CC(=C(C=C1)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B4010403.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4010417.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B4010420.png)
![methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B4010427.png)
![N-[2-(1-naphthyloxy)ethyl]-2-furamide](/img/structure/B4010432.png)
![N-[2-(trifluoromethyl)phenyl]tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4010438.png)
acetic acid](/img/structure/B4010448.png)
![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4010451.png)
![N-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4010453.png)
![5-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4010464.png)

![4-ethyl-2-methyl-5-[(1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidin-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4010472.png)